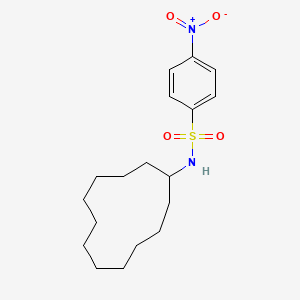
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as FNBS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FNBS has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases. In We will also discuss the advantages and limitations of using FNBS in lab experiments and list future directions for further research.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response and pain signaling pathways. By inhibiting COX-2, N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In animal studies, N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation and pain, as well as inhibit tumor growth. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its relatively low cost and ease of synthesis. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for researchers. However, one limitation of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide. Another area of interest is the exploration of the mechanism of action of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide, particularly its interactions with COX-2. Additionally, further studies are needed to fully understand the potential benefits and risks of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide in the treatment of various diseases.
Méthodes De Synthèse
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized by reacting 4-fluoroaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified through recrystallization. The yield of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is typically around 70%.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPTNLDTVYEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)



![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5037699.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)

![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)